molecular formula C30H48N2O12 B1245021 (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate CAS No. 661464-94-4

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate

Número de catálogo: B1245021
Número CAS: 661464-94-4
Peso molecular: 628.7 g/mol
Clave InChI: VNVNZKCCDVFGAP-FPDJQMMJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El tartrato de levalbuterol, también conocido como tartrato de levosalbutamol, es un agonista del receptor β2 adrenérgico de acción corta. Se utiliza principalmente en el tratamiento del asma y la enfermedad pulmonar obstructiva crónica (EPOC). Este compuesto es el enantiómero ® de la mezcla racémica de salbutamol, lo que significa que es la forma más activa responsable de los efectos terapéuticos .

Aplicaciones Científicas De Investigación

El tartrato de levalbuterol tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El tartrato de levalbuterol ejerce sus efectos uniéndose selectivamente a los receptores β2 adrenérgicos en las células del músculo liso de las vías respiratorias. Esta unión activa la adenilato ciclasa, lo que lleva a un aumento en el monofosfato de adenosina cíclico intracelular (cAMP). Los niveles elevados de cAMP dan como resultado la relajación del músculo liso bronquial, lo que alivia el broncoespasmo y mejora el flujo de aire .

Compuestos Similares:

Singularidad del Tartrato de Levalbuterol: El tartrato de levalbuterol es único debido a su pureza enantiomérica, que proporciona una activación más selectiva del receptor β2 adrenérgico con menos efectos secundarios en comparación con la mezcla racémica de albuterol. Esta selectividad lo convierte en una opción preferida para pacientes que experimentan efectos adversos con albuterol racémica .

Safety and Hazards

Xopenex HFA may cause serious side effects, including sudden shortness of breath, worsening asthma, heart problems, and even death . If used excessively, it can lead to serious, potentially fatal, cardiovascular effects .

Análisis Bioquímico

Biochemical Properties

Xopenex HFA plays a crucial role in biochemical reactions by activating beta2-adrenergic receptors on airway smooth muscle. This activation leads to the stimulation of adenylate cyclase, which increases the intracellular concentration of cyclic-3’, 5’-adenosine monophosphate (cyclic AMP). The increase in cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation . Xopenex HFA interacts with enzymes such as adenylate cyclase and proteins like beta2-adrenergic receptors, facilitating these biochemical processes .

Cellular Effects

Xopenex HFA influences various types of cells and cellular processes, particularly in the respiratory system. It relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles, by increasing cyclic AMP concentrations. This increase is also associated with the inhibition of the release of mediators from mast cells in the airways . Xopenex HFA affects cell signaling pathways by activating beta2-adrenergic receptors, which play a role in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Xopenex HFA involves the activation of beta2-adrenergic receptors on airway smooth muscle. This activation leads to the stimulation of adenylate cyclase and an increase in cyclic AMP levels. The elevated cyclic AMP activates protein kinase A, which inhibits myosin phosphorylation and reduces intracellular calcium levels, resulting in muscle relaxation . Xopenex HFA acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, thus protecting against all bronchoconstrictor challenges .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Xopenex HFA are observed to change over time. The time to maximum plasma concentration (t_max) and mean residence time are both extremely short, leading to a transient appearance of the compound in the blood with no evidence of accumulation . Long-term effects on cellular function have been studied in vitro and in vivo, showing that Xopenex HFA maintains its bronchodilatory effects without significant degradation .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Xopenex HFA vary with different dosages. At therapeutic doses, Xopenex HFA effectively relaxes airway smooth muscles and improves breathing. At high doses, it can cause adverse effects such as cardiac arrhythmias and sudden death, particularly when administered concurrently with methylxanthines . These findings highlight the importance of adhering to recommended dosages to avoid toxic effects .

Metabolic Pathways

Xopenex HFA is involved in metabolic pathways that include the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels. The primary route of elimination of levalbuterol tartrate is through renal excretion, with 80% to 100% of the compound or its primary metabolite being excreted in the urine . The metabolic pathways also involve interactions with enzymes such as adenylate cyclase and cofactors that facilitate these processes .

Transport and Distribution

Xopenex HFA is transported and distributed within cells and tissues primarily through the bloodstream. It is rapidly absorbed and eliminated, with an elimination half-life of 3 to 27 minutes in animals and 5 to 7 minutes in humans . The compound is distributed to the smooth muscles of the airways, where it exerts its bronchodilatory effects .

Subcellular Localization

The subcellular localization of Xopenex HFA involves its interaction with beta2-adrenergic receptors on the surface of airway smooth muscle cells. These receptors are predominantly located on the cell membrane, where they facilitate the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels . The localization of Xopenex HFA to these receptors is crucial for its bronchodilatory activity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del tartrato de levalbuterol implica la resolución del salbutamol racémica. El proceso típicamente incluye los siguientes pasos:

    Resolución del Salbutamol Racémica: La mezcla racémica de salbutamol se separa en sus enantiómeros ® y (S) utilizando técnicas de resolución quiral.

    Formación de Levalbuterol:

Métodos de Producción Industrial: En entornos industriales, la producción de tartrato de levalbuterol implica la resolución quiral a gran escala y la reacción posterior con ácido tartárico. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El tartrato de levalbuterol principalmente experimenta los siguientes tipos de reacciones:

Reactivos y Condiciones Comunes:

Principales Productos Formados:

    Productos de Oxidación: Varias cetonas y ácidos carboxílicos.

    Productos de Reducción: Derivados de alcohol.

    Productos de Sustitución: Derivados alquilados y acilados.

Comparación Con Compuestos Similares

Uniqueness of Levalbuterol Tartrate: Levalbuterol tartrate is unique due to its enantiomeric purity, which provides more selective β2 adrenergic receptor activation with fewer side effects compared to the racemic mixture of albuterol. This selectivity makes it a preferred choice for patients who experience adverse effects with racemic albuterol .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Xopenex HFA involves the conversion of racemic albuterol to levalbuterol, which is the active ingredient in Xopenex HFA. This is achieved through a series of chemical reactions.", "Starting Materials": [ "Racemic albuterol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetic acid", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Racemic albuterol is treated with sodium borohydride in the presence of hydrochloric acid to reduce the ketone group and form the corresponding alcohol.", "The resulting alcohol is then treated with chloroacetic acid in the presence of sodium hydroxide to form an ester.", "The ester is then hydrolyzed with sodium hydroxide to form the corresponding acid.", "The acid is then treated with hydrogen peroxide in the presence of sodium bicarbonate to form the corresponding epoxide.", "The epoxide is then treated with methanol to form the corresponding methoxy alcohol.", "The methoxy alcohol is then treated with hydrochloric acid to form levalbuterol, which is the active ingredient in Xopenex HFA." ] }

Número CAS

661464-94-4

Fórmula molecular

C30H48N2O12

Peso molecular

628.7 g/mol

Nombre IUPAC

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C13H21NO3.C4H6O6/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m001/s1

Clave InChI

VNVNZKCCDVFGAP-FPDJQMMJSA-N

SMILES isomérico

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O

SMILES canónico

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 2
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 3
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 5
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 6
Reactant of Route 6
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.